molecular formula C20H26N2O6 B2582259 2-(Diethylamino)ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate CAS No. 1105215-80-2

2-(Diethylamino)ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate

Cat. No.: B2582259
CAS No.: 1105215-80-2
M. Wt: 390.436
InChI Key: ZKTJXJPFLFPBNM-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core substituted with a 2-(diethylamino)ethyl group and a methylideneamino-dioxane-dione moiety (Figure 1). The dioxane-dione ring (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene) imparts rigidity and electron-withdrawing properties, while the diethylaminoethyl group enhances solubility in acidic media due to its basic tertiary amine. Its molecular weight is estimated to exceed 350 g/mol, based on analogs like methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate (MW: 335.31 g/mol) .

Properties

IUPAC Name

2-(diethylamino)ethyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6/c1-5-22(6-2)11-12-26-17(23)14-7-9-15(10-8-14)21-13-16-18(24)27-20(3,4)28-19(16)25/h7-10,13,21H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJXJPFLFPBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Diethylamino)ethyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzoate , often referred to in literature by its structural components, has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a diethylamino group, a benzoate moiety, and a dioxan derivative. The synthesis typically involves multi-step chemical reactions that can include:

  • Formation of the Dioxan Core : The dioxan structure is synthesized through condensation reactions involving appropriate aldehydes and ketones.
  • Amine Functionalization : The introduction of the diethylamino group is achieved through nucleophilic substitution reactions.
  • Esterification : The final step usually involves esterification to form the benzoate component.

The synthesis can be optimized through various green chemistry approaches to enhance yield and reduce environmental impact .

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties. The antibacterial activity was assessed against various strains of bacteria, including both Gram-positive and Gram-negative species.

Case Study: Antibacterial Efficacy

In a notable study, the compound was tested for its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1464
Bacillus subtilis1632
Escherichia coli81024
Pseudomonas aeruginosa81024
Candida albicans1564

The results indicated that the compound had a stronger effect against Gram-positive bacteria compared to Gram-negative bacteria, which typically exhibit more robust resistance mechanisms .

The mechanism underlying the antibacterial activity of this compound may involve:

  • Disruption of Bacterial Cell Membranes : The lipophilic nature of the diethylamino group may facilitate penetration into bacterial membranes.
  • Inhibition of Protein Synthesis : The benzoate moiety could interfere with ribosomal function or protein synthesis pathways in susceptible bacteria .

Additional Pharmacological Activities

Beyond antibacterial effects, preliminary studies suggest that this compound may exhibit other biological activities such as:

  • Antifungal Activity : Effective against certain fungal strains.
  • Antioxidant Properties : Potential to scavenge free radicals due to its chemical structure.

Computational Studies

Computational chemistry methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and stability of the compound. Calculations indicate that the HOMO-LUMO energy gap is relatively small, suggesting good stability and potential reactivity in biological systems .

Spectroscopic Characterization

Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) have been utilized to confirm the structure of synthesized compounds. Key findings include:

  • IR Spectra : Characteristic peaks corresponding to functional groups were identified.
  • NMR Analysis : Provided insights into molecular dynamics and conformational stability .

Comparison with Similar Compounds

Methyl 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate

  • Structural Differences: Replaces the diethylaminoethyl ester with a methyl ester and adds a 2-methoxy group on the benzene ring. Molecular Weight: 335.31 g/mol .
  • Properties: Reduced solubility in aqueous solutions compared to the target compound due to the absence of ionizable groups.

4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-N-ethyl-N-phenylbenzenesulfonamide

  • Structural Differences :
    • Replaces the benzoate ester with a sulfonamide group and introduces N-ethyl-N-phenyl substituents .
  • Properties :
    • Sulfonamide group increases acidity (pKa ~10–12) compared to the ester’s neutrality.
    • Enhanced stability under physiological conditions due to the robust sulfonamide linkage.

Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structural Differences :
    • Features a 1,3,5-triazine ring instead of dioxane-dione and includes a sulfonylurea bridge .
  • Properties :
    • Herbicidal activity via acetolactate synthase inhibition, a mode of action unlikely in the target compound due to structural divergence.
    • Higher hydrolytic stability of the triazine ring compared to the dioxane-dione system.

Key Research Findings

Physicochemical Properties

Property Target Compound Methyl Ester Analog Sulfonamide Analog
Molecular Weight (g/mol) ~360 (estimated) 335.31 ~450 (estimated)
Solubility High in acidic buffers Low (non-ionizable ester) Moderate (sulfonamide acidity)
Stability Sensitive to hydrolysis Moderate High (stable sulfonamide)

Structural Analysis

  • Crystallography: Programs like SHELXL and ORTEP-III are critical for resolving the dioxane-dione ring’s planarity and conjugation with the methylideneamino group .
  • Electronic Effects: The electron-withdrawing dioxane-dione ring likely increases electrophilicity at the methylideneamino group, influencing reactivity toward nucleophiles.

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